molecular formula C15H16N2S B15363401 benzyl N'-methyl-N-phenylcarbamimidothioate

benzyl N'-methyl-N-phenylcarbamimidothioate

Cat. No.: B15363401
M. Wt: 256.4 g/mol
InChI Key: AHLRNOMVSNGBLR-UHFFFAOYSA-N
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Description

Benzyl N'-methyl-N-phenylcarbamimidothioate is a chemical compound with the molecular formula C23H23N3S2. It is a derivative of benzyl carbamate and contains a sulfur atom in its structure, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N'-methyl-N-phenylcarbamimidothioate typically involves the reaction of benzyl chloride with N-methyl-N-phenylcarbamothioic acid. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is heated under reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Benzyl N'-methyl-N-phenylcarbamimidothioate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of this compound sulfone.

  • Reduction: Reduction of the compound can result in the formation of this compound thiol.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl N'-methyl-N-phenylcarbamimidothioate has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role as an inhibitor of certain enzymes.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: It is utilized in the production of various chemical products and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which benzyl N'-methyl-N-phenylcarbamimidothioate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, interfering with the activity of certain enzymes involved in biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzyl N'-methyl-N-phenylcarbamimidothioate is similar to other carbamate derivatives, such as phenyl N'-methyl-N-phenylcarbamimidothioate and benzyl N'-ethyl-N-phenylcarbamimidothioate. its unique structure, particularly the presence of the sulfur atom, sets it apart from these compounds. This difference in structure can lead to variations in chemical reactivity and biological activity, making this compound a valuable compound in scientific research and industrial applications.

List of Similar Compounds

  • Phenyl N'-methyl-N-phenylcarbamimidothioate

  • Benzyl N'-ethyl-N-phenylcarbamimidothioate

  • This compound sulfone

  • This compound thiol

Properties

Molecular Formula

C15H16N2S

Molecular Weight

256.4 g/mol

IUPAC Name

benzyl N'-methyl-N-phenylcarbamimidothioate

InChI

InChI=1S/C15H16N2S/c1-16-15(17-14-10-6-3-7-11-14)18-12-13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,16,17)

InChI Key

AHLRNOMVSNGBLR-UHFFFAOYSA-N

Canonical SMILES

CN=C(NC1=CC=CC=C1)SCC2=CC=CC=C2

Origin of Product

United States

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